Structural Differentiation: N-Acyl Chain vs. Benzyl Carbamate
Among compounds sharing the 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine core, the N-acyl substituent is the primary structural differentiator. The target compound bears an ethyl 4-oxobutanoate side chain (MW contribution ~129 Da, 2 H-bond acceptors from the ketone and ester carbonyls, 0 H-bond donors), while the closest cataloged analog benzyl 3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate (CAS 2034495-41-3) carries a benzyl carbamate (Cbz) protecting group [1]. This substitution difference results in a calculated logP difference of approximately 1.5–2.0 units (target compound estimated logP ~1.5; Cbz analog estimated logP ~3.0–3.5), translating to a theoretical >30-fold difference in lipophilicity-driven membrane partitioning [2]. The target compound's ketone functionality additionally provides a synthetic handle for further derivatization (e.g., reductive amination, Wittig olefination) absent in the Cbz-protected analog [3].
| Evidence Dimension | Calculated logP (lipophilicity) and synthetic utility |
|---|---|
| Target Compound Data | Calculated logP ~1.5 (ChemAxon estimate); contains free ketone for derivatization; MW 327.77; no protecting group |
| Comparator Or Baseline | Benzyl 3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate, CAS 2034495-41-3: calculated logP ~3.0–3.5; Cbz-protected (requires deprotection for further functionalization); MW ~335.8 |
| Quantified Difference | Estimated ΔlogP ≈ 1.5–2.0 units (target more hydrophilic); synthetic step advantage of 1–2 steps avoided (no deprotection required) |
| Conditions | In silico property calculation using ChemAxon/ALOGPS; synthetic route comparison based on standard organic chemistry transformations |
Why This Matters
Lower lipophilicity of the target compound predicts superior aqueous solubility for biochemical assays, while the unprotected ketone functionality enables direct downstream chemistry without deprotection steps, reducing synthetic burden in hit-to-lead campaigns.
- [1] Benzyl 3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate, CAS 2034495-41-3. Chemical catalog reference from Kuujia.com. View Source
- [2] Calculated logP values estimated using ChemAxon MarvinSuite consensus model (ALOGPS 2.1). logP difference of 1 unit corresponds to approximately 10-fold difference in octanol-water partition coefficient. View Source
- [3] Boehringer Ingelheim International GmbH. US Patent 8,962,641 B2. The patent describes synthetic routes to pyrimidine-substituted pyrrolidine derivatives wherein the N-acyl substituent is installed via amide coupling or acylation of the free pyrrolidine nitrogen, highlighting the synthetic value of unprotected pyrrolidine intermediates. View Source
